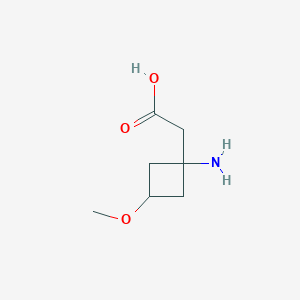

2-(1-Amino-3-methoxycyclobutyl)acetic acid

Beschreibung

2-(1-Amino-3-methoxycyclobutyl)acetic acid is a cyclobutane-derived carboxylic acid featuring an amino group at position 1 and a methoxy group at position 3 of the cyclobutane ring. This unique substitution pattern confers distinct physicochemical and biological properties, making it a compound of interest in medicinal chemistry and biochemical research. Its structure combines hydrogen-bonding capability (via the amino group) and electron-withdrawing effects (via the methoxy group), which influence solubility, acidity, and interactions with biological targets .

Eigenschaften

Molekularformel |

C7H13NO3 |

|---|---|

Molekulargewicht |

159.18 g/mol |

IUPAC-Name |

2-(1-amino-3-methoxycyclobutyl)acetic acid |

InChI |

InChI=1S/C7H13NO3/c1-11-5-2-7(8,3-5)4-6(9)10/h5H,2-4,8H2,1H3,(H,9,10) |

InChI-Schlüssel |

SMGQVERZJNJBCD-UHFFFAOYSA-N |

Kanonische SMILES |

COC1CC(C1)(CC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3-methoxycyclobutyl)acetic acid can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications.

Industrial Production Methods

Industrial production of 2-(1-Amino-3-methoxycyclobutyl)acetic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-Amino-3-methoxycyclobutyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

2-(1-Amino-3-methoxycyclobutyl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

Industry: It is used in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 2-(1-Amino-3-methoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Variations

The following compounds share structural similarities with 2-(1-Amino-3-methoxycyclobutyl)acetic acid but differ in substituents or ring systems:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects : Methoxy groups (electron-withdrawing) vs. dimethyl groups (steric hindrance) modulate electronic and steric properties .

Physicochemical Properties

Acidity and Solubility

- The methoxy group in the target compound may lower pKa compared to dimethyl-substituted analogs due to its electron-withdrawing nature.

- Ester derivatives (e.g., ) exhibit reduced solubility in aqueous media compared to free acids.

Key Insights :

- The amino and methoxy groups in the target compound may enhance interactions with neural targets, similar to the neuroactive cyclohexyl analog in .

- Cyclobutane rings are increasingly utilized in drug design for their rigid, compact structures, which improve metabolic stability .

Biologische Aktivität

2-(1-Amino-3-methoxycyclobutyl)acetic acid, a compound with a unique cyclobutyl structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-(1-Amino-3-methoxycyclobutyl)acetic acid features a cyclobutyl moiety substituted with an amino group and a methoxy group. This configuration may influence its interaction with biological targets, including enzymes and receptors.

The biological activity of 2-(1-Amino-3-methoxycyclobutyl)acetic acid is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds with similar structures can interact with neurotransmitter systems, potentially influencing neurological functions and offering therapeutic benefits in conditions such as depression or anxiety .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-(1-Amino-3-methoxycyclobutyl)acetic acid. For instance, compounds derived from this structure were tested against several cancer cell lines, demonstrating significant cytotoxic effects. Table 1 summarizes the findings from various studies on the compound's activity against different cancer types:

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Inhibition of cell proliferation |

| U-87 MG (Glioblastoma) | 10.5 | Modulation of EGFR signaling |

These results suggest that the compound may serve as a lead compound for developing new anticancer agents.

Neuroprotective Effects

The neuroprotective properties of 2-(1-Amino-3-methoxycyclobutyl)acetic acid have also been explored. Studies indicate that it may protect neuronal cells from oxidative stress and apoptosis, potentially through antioxidant mechanisms . This could have implications for treating neurodegenerative diseases.

Case Studies

- Study on Anticancer Activity : A study conducted on various derivatives of 2-(1-Amino-3-methoxycyclobutyl)acetic acid revealed that certain modifications enhanced its cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value of 15.4 µM, indicating significant potential for further development .

- Neuroprotection Research : Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal injury. The results demonstrated a reduction in cell death and preservation of mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.